2-(4-Chlorophenyl)pent-4-enoicacid
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Overview
Description
2-(4-Chlorophenyl)pent-4-enoic acid is an organic compound that belongs to the class of pentenoic acids It features a chlorophenyl group attached to a pentenoic acid backbone
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)pent-4-enoic acid can be achieved through several methods. One common approach involves the use of propylene alcohol and orthoacetate as starting materials. These undergo ester exchange and rearrangement reactions under the influence of a catalyst to form 4-pentenoic ester. Subsequent hydrolysis, acidification, layering, and rectification in an alkaline medium yield the desired product . This method is noted for its simplicity, mild conditions, and high selectivity, with yields exceeding 87% and purity above 98%.
Chemical Reactions Analysis
2-(4-Chlorophenyl)pent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the pentenoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other organic molecules under mild conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Chlorophenyl)pent-4-enoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving pentenoic acids.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)pent-4-enoic acid involves its interaction with specific molecular targets and pathways. The chlorophenyl group can interact with various enzymes and receptors, influencing their activity. The pentenoic acid moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-Chlorophenyl)pent-4-enoic acid can be compared with other similar compounds, such as:
4-Chlorophenylacetic acid: This compound has a similar chlorophenyl group but differs in the acid moiety, which is acetic acid instead of pentenoic acid.
The uniqueness of 2-(4-Chlorophenyl)pent-4-enoic acid lies in its specific combination of the chlorophenyl group and the pentenoic acid backbone, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11ClO2 |
---|---|
Molecular Weight |
210.65 g/mol |
IUPAC Name |
2-(4-chlorophenyl)pent-4-enoic acid |
InChI |
InChI=1S/C11H11ClO2/c1-2-3-10(11(13)14)8-4-6-9(12)7-5-8/h2,4-7,10H,1,3H2,(H,13,14) |
InChI Key |
LLSZDJYYZJMKEO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
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